molecular formula C20H11Cl2F3N4O2 B3568272 3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3568272
M. Wt: 467.2 g/mol
InChI Key: HMOIHXOKVSBZJG-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are known to have a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the design and synthesis of new compounds based on the pyrazolo[3,4-d]pyrimidine scaffold . The process involves the use of various reagents and conditions, and the resulting compounds are then tested for their biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a six-membered ring containing nitrogen at the 1 and 3 positions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the functional groups present in the molecule. For instance, the presence of chloro, hydroxyl, and carboxamide groups could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of various functional groups such as chloro, hydroxyl, and carboxamide could potentially influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

While the exact mechanism of action of “3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” is not specified in the resources, pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for research on “3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action . Additionally, the development of more potent and efficacious drugs with the pyrimidine scaffold could be a potential area of focus .

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N4O2/c21-11-6-7-14(30)13(8-11)27-19(31)17-16(22)18-26-12(10-4-2-1-3-5-10)9-15(20(23,24)25)29(18)28-17/h1-9,30H,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOIHXOKVSBZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=CC(=C4)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
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3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
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3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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